molecular formula C36H45N5O8S B120298 Dihydroergocristine mesylate CAS No. 24730-10-7

Dihydroergocristine mesylate

Cat. No.: B120298
CAS No.: 24730-10-7
M. Wt: 707.8 g/mol
InChI Key: SPXACGZWWVIDGR-SPZWACKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dihydroergocristine mesylate primarily targets γ-secretase , an enzyme that plays a crucial role in the production of amyloid-β peptides . These peptides are associated with the development of Alzheimer’s disease. This compound binds directly to γ-secretase and Nicastrin, another component of the γ-secretase complex, with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively .

Mode of Action

This compound acts as an inhibitor of γ-secretase . By binding to γ-secretase and Nicastrin, it interferes with the normal function of these enzymes, thereby reducing the production of amyloid-β peptides . This interaction results in a decrease in the accumulation of these peptides, which is beneficial in conditions like Alzheimer’s disease.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amyloidogenic pathway involved in Alzheimer’s disease. This pathway involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, resulting in the production of amyloid-β peptides. By inhibiting γ-secretase, this compound reduces the production of these peptides, potentially slowing the progression of Alzheimer’s disease .

Pharmacokinetics

A study on the pharmacokinetics of this compound in humans revealed the following :

These parameters indicate that this compound is rapidly absorbed and eliminated from the body, with a relatively short half-life.

Result of Action

The primary molecular effect of this compound is the reduction in the production of amyloid-β peptides . On a cellular level, this can lead to a decrease in the formation of amyloid plaques, a hallmark of Alzheimer’s disease. Clinically, this may result in a delay in the progressive mental decline associated with this condition .

Biochemical Analysis

Biochemical Properties

Dihydroergocristine mesylate interacts with several biomolecules. It has been found to have a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . It also acts as a direct inhibitor of γ-secretase , which plays a crucial role in the production of amyloid-β peptides, a key factor in Alzheimer’s disease .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to exhibit protective properties to the brain against metabolic effects of ischemia by acting at a cellular level . In Alzheimer’s studies, it has been found to reduce the production of amyloid-β peptides .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various receptors. It exhibits noncompetitive antagonistic activity in the serotonin receptors and has a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . Furthermore, it acts as a direct inhibitor of γ-secretase .

Temporal Effects in Laboratory Settings

When this compound was orally administered in humans, the peak plasma concentration of 0.28 mcg/l was achieved after 0.46 hours . The modification of this compound in the body is very extensive and it has been observed as an almost complete absence of the unchanged drug .

Metabolic Pathways

The major metabolite of this compound is 8’-hydroxy-dihydroergocristine, which is produced in the liver . This indicates that this compound is involved in metabolic pathways in the liver.

Transport and Distribution

This compound presents a large volume of distribution of 52 l/kg , indicating that it is widely distributed within the body.

Chemical Reactions Analysis

Dihydroergocristine mesylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: The hydrogenation process used in its synthesis is a form of reduction.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXACGZWWVIDGR-SPZWACKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872322
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-10-7
Record name Dihydroergocristine methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24730-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergocristine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOCRISTINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergocristine mesylate
Reactant of Route 2
Dihydroergocristine mesylate
Reactant of Route 3
Dihydroergocristine mesylate
Reactant of Route 4
Dihydroergocristine mesylate
Reactant of Route 5
Dihydroergocristine mesylate
Reactant of Route 6
Dihydroergocristine mesylate
Customer
Q & A

Q1: What is known about the pharmacokinetics of dihydroergocristine mesylate and its major metabolite?

A1: A study on 12 healthy male volunteers examined the pharmacokinetics of this compound (DHECM) and its primary metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), after a single oral dose of 18 mg DHECM. The study found that DHEC reached a peak plasma concentration (Cmax) of 0.28 ± 0.22 µg/L at a median time to peak concentration (Tmax) of 0.46 ± 0.26 hours. The area under the curve (AUC) was 0.39 ± 0.41 µg/Lh, and the terminal elimination half-life was 3.50 ± 2.27 hours. For 8'-OH-DHEC, the Cmax was 5.63 ± 3.34 µg/L at a Tmax of 1.04 ± 0.66 hours. The AUC was 13.36 ± 5.82 µg/Lh with a terminal elimination half-life of 3.90 ± 1.07 hours. []

Q2: Are there any validated analytical methods for quantifying this compound in pharmaceutical formulations?

A2: Yes, several methods have been developed and validated for the analysis of this compound in pharmaceutical products. One study successfully developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of clopamide, this compound, and reserpine in tablet form. [, ] This method utilized caffeine as an internal standard and achieved good separation and quantification of the three compounds. Another study specifically focused on developing an RP-HPLC method for the simultaneous assay of reserpine, clopamide, and this compound in tablets. [] These studies demonstrate the availability of reliable analytical techniques for quality control and research purposes.

Q3: Has the crystal structure of this compound been determined?

A3: Yes, the crystal structure of this compound monohydrate has been determined by X-ray diffraction. [, ] Additionally, crystal structures of related ergot alkaloids, dihydro-α-ergokryptine mesylate and dihydro-β-ergokryptine mesylate, have also been elucidated. These structures provide valuable insights into the three-dimensional conformation of these molecules and can aid in understanding their interactions with biological targets.

Q4: What are the potential applications of this compound in the context of Parkinson's disease research?

A4: Research suggests that this compound could potentially differentiate Parkinson's disease (PD) cell lines from control cell lines through its effects on cellular morphology. [] While the exact mechanism of action remains unclear, this finding suggests that this compound might serve as a valuable tool for identifying cytological signatures associated with specific PD mutations or affected cellular pathways. Further research is needed to fully understand the potential of this compound in PD research.

Q5: How does the solubility of this compound vary?

A5: The solubility of this compound can be influenced by various factors, including the solvent, temperature, and pH. [] Understanding the solubility profile is crucial for developing effective formulations and ensuring optimal drug delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.